

Retigeranic Acid: A Comprehensive Technical Guide on the Pentacyclic Sesterterpenoid

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Compound of Interest

Compound Name: *Retigeranic acid*

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Abstract

Retigeranic acid, a structurally complex pentacyclic sesterterpenoid, represents a fascinating and challenging target for synthetic chemists. First isolated from the lichen *Lobaria retigera*, its unique 5-6-5-5-5 fused ring system has prompted the development of numerous innovative synthetic strategies. This technical guide provides an in-depth overview of **retigeranic acid**, focusing on its chemical synthesis. It details the experimental protocols of key total syntheses, presents comparative data in structured tables, and utilizes visualizations to elucidate complex synthetic pathways. While the biological activity of **retigeranic acid** remains largely unexplored, this document serves as a comprehensive resource for researchers interested in the chemistry of this intricate natural product and its potential for future drug discovery and development.

Introduction

Retigeranic acid is a pentacyclic sesterterpenoid natural product first isolated from the Himalayan lichen *Lobaria retigera*.^{[1][2]} It is characterized by a unique and highly congested 5/6/5/5/5 fused pentacyclic carbon skeleton.^[1] The complex architecture of **retigeranic acid**, featuring multiple stereocenters and a challenging ring system, has made it a prominent target for total synthesis, serving as a benchmark for the development of new synthetic methodologies. This guide provides a detailed examination of the synthetic approaches toward

retigeranic acid, offering valuable insights for researchers in natural product synthesis and medicinal chemistry.

Chemical Structure and Properties

The chemical formula of **retigeranic acid** is $C_{25}H_{36}O_2$. Its structure consists of a fused pentacyclic system with a carboxylic acid functional group. The intricate arrangement of its five rings and multiple chiral centers contributes to its synthetic challenge and potential for unique biological interactions.

Total Synthesis of Retigeranic Acid

The total synthesis of **retigeranic acid** has been a significant endeavor in the field of organic chemistry, with several research groups developing distinct and innovative strategies. These syntheses have not only provided access to this complex natural product but have also pushed the boundaries of synthetic methodology. Below is a summary and comparison of some of the key total syntheses.

Overview of Synthetic Strategies

A number of successful total syntheses of **retigeranic acid** have been reported, each employing a unique approach to construct the formidable pentacyclic framework. These strategies often involve elegant cascade reactions, strategic bond formations, and precise stereochemical control.

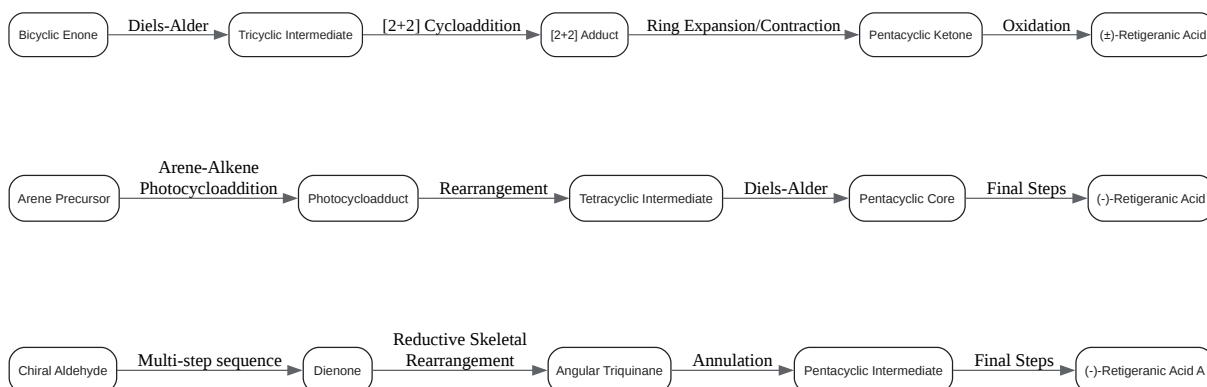
Principal Investigator	Year	Key Reactions	Starting Material(s)	Number of Steps	Overall Yield
E. J. Corey	1985	Diels-Alder reaction, [2+2] cycloaddition, ring contraction	Melonal	27 (linear)	Not Reported
Tomas Hudlicky	1988	[2+3] annulation, Diels-Alder reaction	(+)-pulegone	15 (linear)	Not Reported
Paul A. Wender	1990	Arene-alkene photocycloaddition, Diels-Alder reaction	Not Specified	23 (in 3 parts)	Not Reported
Hanfeng Ding	2023	Reductive skeletal rearrangement, ODI-[5+2] cycloaddition/ pinacol rearrangement	Commercially available chiral aldehyde	15	5.1%
Xiaoming Chen & Shao-Hua Wang	2023	H-atom transfer cyclization, Conia cyclization	pulegone	Not Specified	Not Reported

Key Synthetic Pathways and Visualizations

The following diagrams illustrate the logical flow of several key total syntheses of **retigeranic acid**, highlighting the strategic bond formations and transformations of key intermediates.

3.2.1. The Corey Synthesis (1985)

The first total synthesis of **(±)-retigeranic acid** was accomplished by E.J. Corey and his group. A key feature of this synthesis is a Diels-Alder reaction to construct a key tricyclic intermediate, followed by a [2+2] cycloaddition and subsequent ring expansion and contraction to form the pentacyclic core.



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- 2. scribd.com [scribd.com]
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